molecular formula C33H54O11 B1252997 Ponasteroside A CAS No. 20117-33-3

Ponasteroside A

Cat. No.: B1252997
CAS No.: 20117-33-3
M. Wt: 626.8 g/mol
InChI Key: CNAKQRUFJWYXIC-PPOCGGKUSA-N
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Description

Ponasteroside A, also known as ponasterone A 3-β-D-glucopyranoside, is a glycoside of ponasterone A. It is a phytoecdysteroid, a class of compounds that are structurally similar to insect molting hormones. This compound is found abundantly in the rhizomes of the fern Brainea insignis

Scientific Research Applications

Ponasteroside A has several scientific research applications:

    Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of glycosides.

    Biology: It serves as a tool for studying the effects of phytoecdysteroids on insect development and molting.

    Industry: It is used in the production of bioactive compounds and as a precursor for the synthesis of other ecdysteroids.

Mechanism of Action

Ponasteroside A is an efficient inducer and allows precise control of gene expression at specific times and with high tissue specificity . Ponasterone A-inducible wild-type p53 protein-expressing clones have been established for potential applications in cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ponasteroside A involves the glycosylation of ponasterone A. One efficient method reported involves the use of a glycosyltransferase enzyme from Bacillus pumilus BF1, which catalyzes the conversion of ponasterone A to this compound in a biphasic system . The reaction conditions are mild, and the process is environmentally friendly, making it suitable for industrial applications.

Industrial Production Methods: Industrial production of this compound can be achieved through biocatalytic approaches. The use of recombinant Escherichia coli harboring the glycosyltransferase GTBP1 has been shown to produce this compound with high efficiency and yield . This method leverages the high selectivity and mild reaction conditions of biocatalysis, making it a viable option for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ponasteroside A undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: This reaction can alter the ketone groups in the structure.

    Substitution: This reaction can replace specific functional groups with others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.

Comparison with Similar Compounds

    Ponasterone A: The aglycone form of ponasteroside A, which lacks the glycosyl group.

    20-Hydroxyecdysone: Another phytoecdysteroid with similar biological activity.

    Ajugasterone C: A structurally related ecdysteroid found in plants.

Uniqueness: this compound is unique due to its glycosylated structure, which may influence its solubility, stability, and bioavailability compared to its aglycone form, ponasterone A . This glycosylation can also affect its interaction with ecdysone receptors and its overall biological activity.

Properties

IUPAC Name

(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,14-dihydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H54O11/c1-16(2)6-7-25(37)32(5,41)24-9-11-33(42)18-12-20(35)19-13-22(43-29-28(40)27(39)26(38)23(15-34)44-29)21(36)14-30(19,3)17(18)8-10-31(24,33)4/h12,16-17,19,21-29,34,36-42H,6-11,13-15H2,1-5H3/t17-,19-,21-,22+,23+,24-,25+,26+,27-,28+,29+,30+,31+,32+,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAKQRUFJWYXIC-PPOCGGKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)OC5C(C(C(C(O5)CO)O)O)O)O)C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H54O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ponasteroside A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034091
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

20117-33-3
Record name (2β,3β,5β,22R)-3-(β-D-Glucopyranosyloxy)-2,14,20,22-tetrahydroxycholest-7-en-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20117-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ponasteroside A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020117333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PONASTEROSIDE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FV9TY7772
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ponasteroside A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034091
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

278 - 279.5 °C
Record name Ponasteroside A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034091
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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